(R)-2-Amino-3-(tert-butoxy)propanamide
Overview
Description
®-2-Amino-3-(tert-butoxy)propanamide is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol . It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(tert-butoxy)propanamide typically involves the protection of the amino group followed by the introduction of the tert-butoxy group. One common method involves the reaction of ®-2-Amino-3-hydroxypropanamide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of ®-2-Amino-3-(tert-butoxy)propanamide often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(tert-butoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
®-2-Amino-3-(tert-butoxy)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(tert-butoxy)propanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and physiological functions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-hydroxypropanamide
- ®-2-Amino-3-(tert-butoxy)butanamide
- ®-2-Amino-3-(tert-butoxy)pentanamide
Uniqueness
®-2-Amino-3-(tert-butoxy)propanamide is unique due to its specific tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKUPODEPSGZQP-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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